DDUG diMS

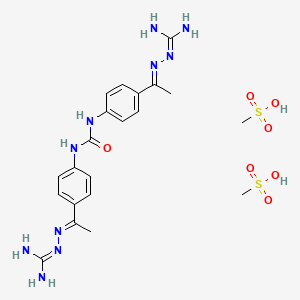

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*1H3,(H,2,3,4)/b26-11+,27-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDBGZUARNKHBV-XMDRLFCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N10O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15427-93-7 | |

| Record name | NSC 109555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Diindolylmethane (DIM)

Executive Summary

Diindolylmethane (DIM) is not merely a dietary supplement; it is a pleiotropic small molecule with a complex pharmacological profile. Formed via the acid-catalyzed dimerization of Indole-3-carbinol (I3C) in the gastric environment, DIM acts as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM) . Its therapeutic utility in drug development is defined by its ability to shift estrogen metabolism toward non-proliferative metabolites and its capacity to simultaneously inhibit multiple oncogenic signaling cascades (NF-κB, Akt/mTOR, Wnt). However, its translational potential is historically limited by poor aqueous solubility and rapid metabolic clearance, necessitating advanced delivery systems (e.g., BR-DIM). This guide dissects these mechanisms and provides validated protocols for reproducible research.

Part 1: Pharmacokinetics & Bioavailability – The Translational Hurdle

Before analyzing downstream mechanisms, researchers must address the physicochemical limitations of DIM. In its crystalline form, DIM is highly lipophilic (logP ~2.58) and practically insoluble in water.[1]

Absorption and Distribution[2]

-

The Challenge: Standard crystalline DIM exhibits poor oral bioavailability due to large particle size and lack of surfactant activity. In in vitro settings, this leads to precipitation in culture media, often yielding false-negative toxicity results.

-

The Solution (Clinical): Clinical success has largely relied on BioResponse DIM (BR-DIM) , a microencapsulated formulation using Vitamin E succinate and phosphatidylcholine. This formulation increases Cmax and AUC significantly compared to crystalline DIM.

-

Key Metric: In human pharmacokinetic studies, a 300 mg dose of BR-DIM yields a mean

of ~108 ng/mL, whereas unformulated DIM often fails to reach therapeutic thresholds.

Metabolism

DIM is extensively metabolized by the liver. It acts as an inducer of its own metabolism via CYP1A1/1A2 upregulation.

-

Phase I: Hydroxylation to form hydroxy-DIM derivatives.

-

Phase II: Glucuronidation and sulfation, leading to rapid urinary and fecal excretion.

Part 2: The Endocrine Modulator (Estrogen Metabolism)

The most established mechanism of DIM is its ability to alter the ratio of estrogen metabolites, shifting the balance from proliferation to protection.

The CYP1A1 Induction Loop

DIM binds to the Aryl Hydrocarbon Receptor (AhR) in the cytosol. Upon translocation to the nucleus, the DIM-AhR complex binds to Xenobiotic Response Elements (XRE) in the promoter regions of CYP1A1 and CYP1A2.

The Metabolic Shift

-

Without DIM: Estradiol is often metabolized via CYP3A4/CYP1B1 into 16

-hydroxyestrone (16 -

With DIM: Upregulated CYP1A1/1A2 preferentially hydroxylates estrone at the C-2 position, producing 2-hydroxyestrone (2-OHE1) .

-

Mechanism: 2-OHE1 has low affinity for the ER and is rapidly cleared.

-

Outcome: A net reduction in estrogenic signaling and a higher 2-OHE1 : 16

-OHE1 ratio, a clinically validated biomarker for reduced breast and prostate cancer risk.

-

Part 3: The Oncological Interceptor (Signaling Pathways)

Beyond estrogen, DIM functions as a multi-kinase inhibitor and pro-apoptotic agent.

Selective AhR Modulation (SAhRM)

Unlike environmental toxins (e.g., TCDD) that bind AhR and cause sustained toxicity, DIM recruits a distinct subset of cofactors. It transiently activates AhR to induce detoxification enzymes (Phase I/II) but subsequently degrades the receptor, preventing "dioxin-like" toxicity.

Signal Transduction Inhibition

DIM acts as a "molecular brake" on several survival pathways:

-

NF-κB Inhibition: DIM inhibits the phosphorylation of IKK (IκB Kinase). This prevents the degradation of IκB

, thereby trapping the p65/p50 NF-κB complex in the cytoplasm and blocking the transcription of pro-inflammatory cytokines (IL-6, VEGF). -

Akt/mTOR Suppression: DIM dephosphorylates Akt (Ser473), leading to the downstream inhibition of mTOR. This triggers autophagy and re-sensitizes resistant cells to chemotherapy (e.g., Taxanes, Gemcitabine).

-

Wnt/

-catenin: In gastric and prostate models, DIM promotes the degradation of

Part 4: Visualization of Mechanisms

Diagram 1: Estrogen Metabolism Shift

This diagram illustrates the core endocrine mechanism: the DIM-mediated shift from proliferative 16

Caption: DIM upregulates CYP1A1 via AhR, shifting estrogen metabolism toward the protective 2-OHE1 pathway.

Diagram 2: Intracellular Signaling Network

This diagram details the pleiotropic effects of DIM on survival and apoptotic pathways.

Caption: DIM inhibits Akt and NF-κB axes while upregulating Bax, forcing the cell toward apoptosis.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol: Preparation of DIM for In Vitro Studies

Rationale: DIM is hydrophobic. Improper solubilization causes micro-precipitation in cell media, leading to inconsistent dosing and physical stress on cells (crystals lysing membranes).

Reagents:

-

Crystalline DIM (Sigma-Aldrich or equivalent, >98% purity).

-

DMSO (Dimethyl sulfoxide), sterile, cell-culture grade.

-

Complete Cell Culture Media (warm).

Workflow:

-

Stock Solution (1000x): Dissolve DIM in 100% DMSO to create a 50 mM stock solution. Vortex vigorously until clear.

-

Validation: Inspect visually.[2] If cloudy, sonicate for 30 seconds.

-

-

Aliquot & Store: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Working Solution (The "Drop-wise" Method):

-

Do NOT add DMSO stock directly to the cell culture dish.

-

Prepare a 2x intermediate dilution in warm media. Add the DMSO stock drop-wise to the media while swirling.

-

Critical Check: Examine the 2x media under a microscope (10x objective). If crystals are visible, the concentration is too high (solubility limit is often ~50-80 µM depending on serum content) or mixing was too rapid.

-

-

Treatment: Add the 2x media to the cells 1:1 to reach the final 1x concentration (e.g., 10, 25, 50 µM).

Protocol: Western Blot Analysis for Autophagy (LC3B)

Rationale: To confirm DIM's inhibition of Akt/mTOR, monitoring Autophagy markers (LC3B conversion) is a robust readout.

Key Steps:

-

Treatment: Treat cancer cells (e.g., PC3 or MCF-7) with DIM (25-50 µM) for 24 hours.

-

Control: DMSO vehicle control (0.1% final concentration).

-

Positive Control: Chloroquine (10 µM) to block flux and accumulate LC3B-II.

-

-

Lysis: Lyse in RIPA buffer containing Protease AND Phosphatase inhibitors (critical for Akt analysis).

-

Detection:

-

LC3B: Look for the conversion of LC3B-I (16 kDa, cytosolic) to LC3B-II (14 kDa, lipidated).

-

p-Akt: Blot for Phospho-Akt (Ser473). DIM treatment should abolish this band compared to control.

-

Survivin: Blot for Survivin; expect downregulation.

-

Part 6: References

-

Dr.Oracle. (2025). Mechanism of diindolylmethane (DIM) estrogen clearance.

-

National Institutes of Health (PMC). (2013). Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations.

-

National Institutes of Health (PMC). (2025). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds.

-

Memorial Sloan Kettering Cancer Center. (2023). Diindolylmethane: Mechanism of Action and Clinical Summary.

-

National Institutes of Health (PMC). (2014). A selective aryl hydrocarbon receptor modulator 3,3'-Diindolylmethane inhibits gastric cancer cell growth.

-

IITRI. (2023). Enhanced Oral Bioavailability of 3,3'-Diindolylmethane Administered in a Self-Microemulsifying Drug Delivery System.

Sources

Technical Guide: Diindolylmethane (DIM) Modulation of Estrogen Metabolism

A Mechanistic and Translational Handbook for Drug Development Professionals

Executive Summary

This technical guide analyzes the pharmacokinetic and pharmacodynamic profile of 3,3'-Diindolylmethane (DIM) as a modulator of estrogen metabolism. Unlike non-specific endocrine disruptors, DIM acts as a selective Aryl Hydrocarbon Receptor (AhR) agonist, driving a metabolic shift from genotoxic 16

Part 1: Molecular Mechanism of Action

The AhR-CYP Axis

The primary mechanism by which DIM alters estrogen metabolism is through the upregulation of Phase I cytochrome P450 enzymes, specifically the CYP1 family.

-

Ligand Binding: DIM permeates the cell membrane and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR), displacing heat shock proteins (HSP90).

-

Nuclear Translocation: The DIM-AhR complex translocates to the nucleus and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

-

Transcriptional Activation: This heterodimer binds to Xenobiotic Response Elements (XRE) in the promoter regions of target genes.

-

Enzyme Induction: This cascade preferentially induces CYP1A1 and CYP1A2.

Critical Distinction: While DIM induces CYP1A1 (promoting C-2 hydroxylation), it acts as a competitive inhibitor or weak inducer of CYP1B1 relative to CYP1A1. This is crucial because CYP1B1 drives the formation of 4-OHE1, a metabolite capable of forming depurinating DNA adducts leading to oncogenesis.

Visualization: The AhR Signaling Pathway

The following diagram illustrates the intracellular cascade initiated by DIM.

Figure 1: The Aryl Hydrocarbon Receptor (AhR) signaling cascade.[1][2] DIM binds AhR, translocates to the nucleus, and induces CYP1A1 transcription.

Part 2: Metabolic Impact & Pharmacokinetics

The Estrogen Metabolite Ratio

The clinical utility of DIM is often measured by the ratio of 2-hydroxyestrone (2-OHE1) to 16

| Metabolite | Enzyme Driver | Biological Activity | DIM Effect |

| 2-OHE1 | CYP1A1, CYP1A2 | Weak estrogenic activity; anti-proliferative; does not form stable DNA adducts. | Significantly Increased |

| 16 | CYP3A4 | Highly estrogenic; covalent binding to Estrogen Receptor (ER); promotes proliferation. | Decreased (Relative) |

| 4-OHE1 | CYP1B1 | Carcinogenic; forms depurinating DNA adducts (quinone intermediates). | Inhibited / Reduced |

Pharmacokinetics: The Formulation Challenge

Crystalline DIM exhibits "brick dust" properties: high lipophilicity (logP ~2.6) and poor water solubility, leading to minimal oral bioavailability.

Formulation Comparison:

-

Crystalline DIM: Absorption is erratic and dependent on gastric pH.

-

BioResponse DIM (BR-DIM): A microencapsulated form using Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate). This creates a self-emulsifying system that enhances AUC (Area Under the Curve) by approximately 50-100% compared to crystalline forms.

Figure 2: Differential metabolism of Estrone. DIM shifts flux toward the CYP1A1 pathway, increasing protective 2-OHE1.[3]

Part 3: Experimental Protocols (LC-MS/MS)

To validate DIM efficacy in a research setting, accurate quantification of estrogen metabolites is required. Immunoassays (ELISA) often lack the specificity to distinguish between 2-OHE1 and 4-OHE1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Quantification of Urinary Estrogen Metabolites[4][5]

Principle: Estrogens are excreted as glucuronide or sulfate conjugates.[4] They must be hydrolyzed to their free forms, extracted, and derivatized (Dansylation) to enhance ionization efficiency in MS.

Step 1: Sample Preparation & Hydrolysis

-

Aliquot: Transfer 200 µL of urine into a glass tube.

-

Buffer: Add 200 µL of Sodium Acetate buffer (pH 5.0).

-

Hydrolysis: Add 20 µL of

-glucuronidase/arylsulfatase (from Helix pomatia). -

Incubation: Incubate at 37°C for 3 hours (or overnight) to deconjugate metabolites. Self-Validation: Spike a deuterated glucuronide standard (e.g., E1-Gluc-d4) to monitor hydrolysis efficiency.

Step 2: Extraction (Liquid-Liquid)

-

Add 3 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic (top) layer to a fresh tube.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

Step 3: Derivatization (Dansylation)

Why: Estrogens have poor ionization in ESI+. Dansyl chloride reacts with the phenolic hydroxyl group, adding a moiety that ionizes easily.

-

Reconstitute residue in 50 µL of Sodium Bicarbonate (100 mM, pH 10.5).

-

Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Incubate at 60°C for 5 minutes.

-

Cool and transfer to autosampler vials.

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 40% B to 95% B over 10 minutes.

-

MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

-

Target Transitions: Monitor specific parent-to-daughter ion transitions for Dansyl-2-OHE1 and Dansyl-16

-OHE1.

-

Part 4: References

-

National Cancer Institute (NCI). "Diindolylmethane." NCI Drug Dictionary. Available at: [Link]

-

Bradlow, H. L., et al. "2-hydroxyestrone: the 'good' estrogen." Journal of Endocrinology, 1996. (Foundational mechanism). Available at: [Link]

-

Reed, G. A., et al. "Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects." Cancer Epidemiology, Biomarkers & Prevention, 2008. Available at: [Link]

-

Faupel-Badger, J. M., et al. "Comparison of LC-MS/MS and EIA methods for measuring urinary estrogen metabolites." Cancer Epidemiology, Biomarkers & Prevention, 2010.[5] Available at: [Link]

-

Safe, S., et al. "Aryl hydrocarbon receptor-mediated metabolism of estrogen." Carcinogenesis, 1998. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]

In vitro studies on Diindolylmethane's anti-cancer effects

Technical Monograph: In Vitro Characterization of Diindolylmethane (DIM) as an Anti-Neoplastic Agent

Executive Summary

This technical guide provides a rigorous framework for evaluating 3,3'-Diindolylmethane (DIM) in preclinical oncology models.[1] Unlike non-specific cytotoxic agents, DIM functions as a pleiotropic modulator, influencing estrogen metabolism, Aryl Hydrocarbon Receptor (AhR) signaling, and kinase cascades (Akt/NF-κB). This document outlines the mechanistic rationale, validated experimental protocols, and quantitative benchmarks necessary for reproducible in vitro assessment.

Part 1: Mechanistic Architecture

DIM’s anti-cancer efficacy is not derived from a single "magic bullet" interaction but from its ability to rewire stress response networks.

The AhR-Estrogen Axis

DIM acts as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM). Upon binding to the cytosolic AhR, it induces nuclear translocation and dimerization with ARNT. This complex binds to Xenobiotic Response Elements (XRE), upregulating CYP1A1 and CYP1A2.

-

Causality: CYP1A1/2 induction shifts estrogen metabolism from the proliferative 16α-hydroxyestrone pathway to the anti-proliferative 2-hydroxyestrone pathway.

-

Therapeutic Implication: This is critical in Hormone Receptor-positive (HR+) breast and prostate cancers.

Kinase Suppression & Apoptosis

Independent of AhR, DIM inhibits the phosphorylation of Akt (Protein Kinase B) and suppresses NF-κB nuclear translocation. This dual inhibition reduces survival signaling and sensitizes cells to intrinsic apoptosis via the mitochondrial pathway (Bax/Bcl-2 ratio alteration).

Visualization: DIM Signaling Crosstalk

The following diagram illustrates the multi-nodal impact of DIM on cellular fate.

Caption: DIM acts as a molecular switch, activating metabolic regulators (AhR) while simultaneously suppressing survival kinases (Akt, NF-κB) to force apoptosis.

Part 2: Experimental Design & Optimization

Solvent & Stability (The "Hidden" Variable)

DIM is highly lipophilic. Improper solubilization leads to micro-precipitation, causing false negatives in viability assays.

-

Protocol Standard: Dissolve DIM in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C.

-

Critical Constraint: The final DMSO concentration in cell culture media must never exceed 0.1% (v/v). Higher levels induce solvent toxicity that confounds DIM’s mild cytotoxic effects.

Validated Cell Models

Select cell lines based on the specific pathway of interest:

-

MCF-7 (Breast): Ideal for Estrogen Receptor (ER) modulation and G1 cell cycle arrest studies.

-

MDA-MB-231 (Breast): Standard for Triple-Negative Breast Cancer (TNBC) and metastasis/invasion assays.

-

LNCaP (Prostate): Androgen-dependent; useful for studying AR downregulation.

-

PC-3 (Prostate): Androgen-independent; useful for Akt/NF-κB mechanism studies.

Part 3: Core Experimental Protocols

Protocol A: Differential Cytotoxicity (MTT Assay)

Objective: Determine IC50 values to establish a therapeutic window.

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Treatment: Prepare serial dilutions of DIM (5, 10, 25, 50, 75, 100 µM) in complete media.

-

Control: Media + 0.1% DMSO (Vehicle).

-

Blank: Media only (no cells).

-

-

Incubation: Treat for 24h, 48h, and 72h. (DIM effects are often time-dependent).

-

Development: Add MTT reagent (0.5 mg/mL final). Incubate 3-4h at 37°C.

-

Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm.

-

Calculation: Viability % = (OD_sample - OD_blank) / (OD_vehicle - OD_blank) * 100.

Protocol B: Apoptotic Confirmation (Annexin V/PI)

Objective: Distinguish true apoptosis (DIM mechanism) from necrotic toxicity.

-

Treatment: Treat cells (e.g., MCF-7) with DIM at IC50 concentration for 24h.

-

Harvest: Trypsinize cells gently. Collect supernatant (contains floating dead cells).

-

Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer.

-

Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

-

Analysis (Flow Cytometry):

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of DIM efficacy).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Visualization: Experimental Validation Workflow

This flowchart ensures rigorous data generation, filtering out artifacts before mechanistic claims are made.

Caption: A "Go/No-Go" workflow for DIM studies. Compounds failing the IC50 threshold (<50µM) are typically non-specific at physiological levels.

Part 4: Quantitative Landscape

The following table synthesizes IC50 values from key literature. Note that values vary by incubation time (48h vs 72h) and assay type.

| Cell Line | Tissue Origin | Receptor Status | Approx. IC50 (48h) | Key Mechanistic Outcome |

| MCF-7 | Breast | ER+, PR+, HER2- | 40 - 55 µM | G1 Arrest, p21 upregulation [1][2] |

| MDA-MB-231 | Breast | Triple Negative | 25 - 50 µM | Inhibition of invasion, NF-κB suppression [3][4] |

| PC-3 | Prostate | AR Independent | 25 - 40 µM | Akt dephosphorylation, Apoptosis [5] |

| LNCaP | Prostate | AR Dependent | ~50 µM | Downregulation of PSA and AR [5] |

| HCT116 | Colon | Wild-type p53 | ~20 - 30 µM | p53-dependent apoptosis [6] |

Data Interpretation Note: DIM often exhibits a cytostatic effect (growth arrest) at lower concentrations (10-20 µM) and cytotoxic effects (apoptosis) at higher concentrations (>30 µM).

References

-

3,3'-Diindolylmethane induces apoptosis in human cancer cells. Source: PubMed/NIH [Link]

-

3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells. Source: PMC/NIH [Link]

-

3,3′-Diindolylmethane enhances apoptosis in docetaxel-treated breast cancer cells. Source: PMC/NIH [Link]

-

Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3′-Diindolylmethane Supplementation. Source: DovePress [Link]

-

Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation in Colon Cancer Cells. Source: MDPI [Link]

Sources

Exploring the anti-inflammatory properties of Diindolylmethane

An In-Depth Technical Guide to the Anti-inflammatory Properties of Diindolylmethane (DIM)

Executive Summary

Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention for its pleiotropic biological activities, including potent anti-cancer and hormone-modulating effects.[1] A growing body of preclinical evidence now illuminates its significant anti-inflammatory capabilities, positioning DIM as a compound of interest for the development of novel therapeutics targeting chronic inflammatory diseases.[2][3] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning DIM's anti-inflammatory properties, focusing on its modulation of critical signaling pathways such as NF-κB, MAPK, and AKT/mTOR.[4][5] We present detailed, field-proven experimental protocols for the in vitro validation of these effects and summarize key quantitative data to inform future research and development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of Diindolylmethane's therapeutic potential in inflammation.

Introduction to Diindolylmethane and the Inflammatory Landscape

The Inflammatory Response

Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] While acute inflammation is a critical component of innate immunity essential for tissue repair and host defense, its dysregulation can lead to a state of chronic inflammation. This persistent inflammatory state is a key pathological driver in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, cardiovascular conditions, and cancer.[2][6] The inflammatory cascade is orchestrated by a complex network of signaling pathways, with transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and inflammatory enzymes like COX-2.[7][8][9]

Diindolylmethane (DIM): A Bioactive Compound from Cruciferous Vegetables

Diindolylmethane (DIM) is not directly present in vegetables. It is formed in the acidic environment of the stomach from the condensation of two molecules of indole-3-carbinol (I3C), a glucosinolate breakdown product abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][3] While extensively studied for its chemopreventive properties and its ability to modulate estrogen metabolism, research has increasingly highlighted its function as a potent immunomodulatory and anti-inflammatory agent.[10][11][12] Preclinical studies have demonstrated that DIM can effectively dampen the inflammatory cascade by targeting key molecular hubs in inflammatory signaling.[2][13]

Core Molecular Mechanisms of DIM-Mediated Anti-inflammation

DIM exerts its anti-inflammatory effects through a multi-targeted approach, influencing several key signaling pathways that are often constitutively active in chronic inflammatory states.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[2] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

DIM has been shown to be a potent inhibitor of this pathway.[5] Mechanistic studies reveal that DIM can block the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB locked in its inactive cytoplasmic state.[5] This ultimately blocks the nuclear translocation of NF-κB's active subunits (e.g., p65) and suppresses the expression of its downstream targets, including TNF-α, IL-6, and IL-1β.[4][5] This targeted inhibition of a central inflammatory pathway is a primary mechanism behind DIM's anti-inflammatory efficacy.

Caption: DIM blocks MAPK and AKT/mTOR pathways by inhibiting the phosphorylation of key kinases.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor historically known for mediating toxic responses, but it is now recognized as a critical regulator of immunity and inflammation. [14][15]DIM is a known AhR ligand. [16]The role of AhR in inflammation is complex and context-dependent. [17]However, DIM-mediated AhR activation has been shown to promote the differentiation of regulatory T cells (Tregs), which are crucial for suppressing excessive immune responses and maintaining immune homeostasis. [16]By shifting the balance towards an anti-inflammatory Treg phenotype, DIM can help resolve inflammation. [16]

Activation of the Nrf2 Pathway

Nuclear factor erythroid 2–related factor 2 (Nrf2) is a master regulator of the antioxidant response. [11]Oxidative stress and inflammation are intrinsically linked, with one often exacerbating the other. DIM has been shown to activate the Nrf2 pathway, which leads to the transcription of a suite of antioxidant and cytoprotective genes. [11][13]By enhancing the body's endogenous antioxidant defenses, DIM helps to mitigate the oxidative stress that contributes to and results from chronic inflammation. [11]

Experimental Validation of DIM's Anti-inflammatory Activity

To rigorously assess the anti-inflammatory properties of DIM, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols provide a self-validating framework for such investigations.

In Vitro Assessment in Macrophages

Rationale for Model Selection: Murine macrophage cell lines, such as RAW 264.7, are widely used and well-characterized models for studying inflammation. They respond robustly to inflammatory stimuli like bacterial lipopolysaccharide (LPS), producing a spectrum of pro-inflammatory mediators. This makes them an ideal system for screening and mechanistic evaluation of anti-inflammatory compounds.

Caption: Workflow for evaluating the anti-inflammatory effects of DIM in vitro.

This protocol details the measurement of TNF-α and IL-6 secretion from LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells (ATCC)

-

DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Diindolylmethane (DIM), research grade

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

DMSO (vehicle for DIM)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for murine TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Prepare serial dilutions of DIM (e.g., 5, 10, 25, 50 µM) in complete medium. The final DMSO concentration should be <0.1%. Remove the old medium from the cells and add 100 µL of the DIM-containing medium or vehicle control (medium with DMSO) to the respective wells. Incubate for 2 hours.

-

Causality Check: Pre-treatment allows DIM to enter the cells and engage with its molecular targets before the inflammatory stimulus is introduced.

-

-

Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. For the negative control group, add 10 µL of medium instead of LPS.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer and store it at -80°C until analysis.

-

ELISA Analysis: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions precisely.

-

Self-Validation/Controls:

-

Negative Control: Cells + Vehicle (no DIM, no LPS) - Establishes baseline cytokine levels.

-

Vehicle Control: Cells + Vehicle + LPS - Represents the maximum inflammatory response.

-

Test Groups: Cells + DIM + LPS - Measures the inhibitory effect of DIM.

-

Positive Control (Optional): A known anti-inflammatory drug (e.g., Dexamethasone) can be used for comparison.

-

This protocol assesses the phosphorylation state of key signaling proteins.

Materials:

-

Materials from 3.1.1, using 6-well plates instead of 96-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescence substrate.

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates (2 x 10⁶ cells/well). Perform pre-treatment with DIM (e.g., 25 µM, 50 µM) or vehicle for 2 hours. Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes), as signaling events like phosphorylation are rapid and transient.

-

Causality Check: A shorter LPS stimulation time is critical to capture the peak of protein phosphorylation.

-

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts for all samples, denature by boiling in Laemmli buffer, and separate the proteins on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

-

Self-Validation/Controls:

-

The same controls as in the ELISA protocol are essential.

-

Loading Control: Probing for a housekeeping protein like β-actin is mandatory to ensure equal protein loading across all lanes.

-

Normalization: The levels of phosphorylated proteins must be normalized to their respective total protein levels to accurately reflect the activation state.

-

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies, providing a reference for effective concentrations.

Table 1: Effective Concentrations of DIM in In Vitro Anti-inflammatory Assays

| Cell Type / Model | Stimulus | Measured Endpoint | Effective DIM Concentration | Reference |

|---|---|---|---|---|

| Rheumatoid Arthritis Synoviocytes (RA-FLSs) | TNF-α (10 ng/mL) | Inhibition of IL-6, IL-8, IL-1β release | 25 - 50 µM | [4] |

| Rheumatoid Arthritis Synoviocytes (RA-FLSs) | TNF-α (10 ng/mL) | Inhibition of MMP-2, -3, -8, -9 mRNA | 25 - 50 µM | [4] |

| Triple Negative Breast Cancer Cells | - | Cytotoxicity (GI50) | ~8.7 - 9.8 µM (2D culture) | [18] |

| Primary Human Hepatocytes | - | Induction of CYP1A1/CYP1A2 | 10 - 50 µM | [19] |

Note: Cytotoxicity data is included as a crucial reference for selecting sub-toxic concentrations for anti-inflammatory assays.

Table 2: Summary of Representative In Vivo Studies on DIM

| Animal Model | Condition | DIM Dosage/Route | Key Findings | Reference |

|---|---|---|---|---|

| C57BL/6 Mice | Adjuvant-Induced Arthritis (AIA) | Not specified in abstract | Alleviated arthritis severity; Decreased serum pro-inflammatory cytokines | [4] |

| Mice | General Pharmacokinetics | 250 mg/kg (Oral) | Rapid rise in plasma and tissue levels (0.5-1h) | [20] |

| Mice | Colonic Inflammation | Not specified in abstract | Attenuated colonic inflammation and tumorigenesis | [20]|

Conclusion and Future Directions

Diindolylmethane demonstrates robust anti-inflammatory properties through its ability to modulate multiple, critical intracellular signaling pathways. Its inhibitory action on the NF-κB, MAPK, and Akt/mTOR cascades, coupled with its immunomodulatory effects via the AhR and antioxidant activity through Nrf2 activation, presents a compelling case for its therapeutic potential. The provided experimental frameworks offer a validated starting point for further investigation into its mechanisms and efficacy.

While preclinical data are promising, significant research is still required. [3]Future work should focus on:

-

Bioavailability and Formulation: Standard DIM has poor bioavailability. Studies using absorption-enhanced formulations are crucial for clinical translation. [20]* Clinical Trials: Rigorous, placebo-controlled clinical trials are needed to confirm the anti-inflammatory effects of DIM in human diseases such as rheumatoid arthritis or inflammatory bowel disease. [20][21]* Target Specificity: Deeper investigation into the direct binding targets of DIM and the precise molecular interactions that mediate its effects on upstream kinases.

-

Safety Profile: Although generally considered safe, further studies are needed to establish a comprehensive long-term safety profile for high-dose DIM supplementation. [10] In conclusion, Diindolylmethane is a multifaceted bioactive compound with well-defined anti-inflammatory mechanisms, making it a strong candidate for further development as a novel agent in the management of chronic inflammatory disorders.

References

-

DIM and Anti-Inflammatory Effects | PDF | Inflammation | Nf κb - Scribd. (n.d.). Retrieved from [Link]

-

The Anti-Inflammatory Power of DIM: Beyond Cancer Prevention. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Diindolylmethane. (2023, December 15). Memorial Sloan Kettering Cancer Center. Retrieved from [Link]

-

Unlocking the Benefits of Diindolylmethane for Health. (n.d.). Verywell Health. Retrieved from [Link]

-

What is Diindolylmethane used for? (2024, June 27). Patsnap Synapse. Retrieved from [Link]

-

DIM Supplements: Benefits, Side Effects, and Dosage. (2023, March 17). Healthline. Retrieved from [Link]

-

Diindolylmethane in Treating Patients With Breast Cancer. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). Assay Genie. Retrieved from [Link]

-

Activation of the NF-κB pathway in malignant disease. (2021, October 6). YouTube. Retrieved from [Link]

-

DIM Supplement Benefits For Women. (2021, August 27). Dr. Brighten. Retrieved from [Link]

-

Wang, Y., et al. (2018). A Novel Phytochemical, DIM, Inhibits Proliferation, Migration, Invasion and TNF-α Induced Inflammatory Cytokine Production of Synovial Fibroblasts From Rheumatoid Arthritis Patients by Targeting MAPK and AKT/mTOR Signal Pathway. Frontiers in Pharmacology, 9, 1416. Retrieved from [Link]

-

Banik, K., et al. (2020). Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. Nutrition and Cancer, 72(6), 907-919. Retrieved from [Link]

-

Aggarwal, B. B., et al. (2014). ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC. Mutation Research/Reviews in Mutation Research, 768, 52-66. Retrieved from [Link]

-

Han, J., & Hui, L. (2013). MAPK signaling in inflammation-associated cancer development. Acta Biochimica et Biophysica Sinica, 45(7), 527-537. Retrieved from [Link]

-

NLRP3 inflammasome in digestive diseases: From mechanism to therapy. (n.d.). PubMed Central. Retrieved from [Link]

-

Aryl Hydrocarbon Receptor in Health and Disease. (2023, October 17). PubMed Central. Retrieved from [Link]

-

Jayalekshmi, H., et al. (2022). Studies on the mode of action of synthetic diindolylmethane derivatives against triple negative breast cancer cells. Basic & Clinical Pharmacology & Toxicology, 131(4), 285-299. Retrieved from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed Central. Retrieved from [Link]

-

Diindolylmethane Reviews and User Ratings: Effectiveness, Ease of Use, and Satisfaction. (n.d.). WebMD. Retrieved from [Link]

-

Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Current Cancer Drug Targets, 13(3), 324-338. Retrieved from [Link]

-

DIM pretreatment inhibits the protein expression levels of inflammatory... (n.d.). ResearchGate. Retrieved from [Link]

-

Sulforaphane, 3,3′ – Diindolylmethane and Indole-3-Carbinol: A Review of Clinical Use and Efficacy. (n.d.). Nutritional Medicine Institute. Retrieved from [Link]

-

The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. (2018, December 3). International Journal of Molecular Sciences, 19(12), 3851. Retrieved from [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2013, September 1). Bentham Science Publishers. Retrieved from [Link]

-

Role of aryl hydrocarbon receptors in infection and inflammation. (n.d.). Frontiers Media. Retrieved from [Link]

-

Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

-

NLRP3 Inflammasome in Inflammation and Metabolism: Identifying Novel Roles in Postburn Adipose Dysfunction. (n.d.). PubMed Central. Retrieved from [Link]

-

Sarkar, F. H., & Li, Y. (2004). Selective growth regulatory and pro-apoptotic effects of DIM is mediated by AKT and NF-kappaB pathways in prostate cancer cells. Frontiers in Bioscience, 9, 1584-1590. Retrieved from [Link]

Sources

- 1. DIM Supplements: Benefits, Side Effects, and Dosage [healthline.com]

- 2. nbinno.com [nbinno.com]

- 3. mskcc.org [mskcc.org]

- 4. A Novel Phytochemical, DIM, Inhibits Proliferation, Migration, Invasion and TNF-α Induced Inflammatory Cytokine Production of Synovial Fibroblasts From Rheumatoid Arthritis Patients by Targeting MAPK and AKT/mTOR Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. assaygenie.com [assaygenie.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Unlocking the Benefits of Diindolylmethane for Health [verywellhealth.com]

- 11. What is Diindolylmethane used for? [synapse.patsnap.com]

- 12. drbrighten.com [drbrighten.com]

- 13. Sulforaphane, 3,3′ – Diindolylmethane and Indole-3-Carbinol: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Role of aryl hydrocarbon receptors in infection and inflammation [frontiersin.org]

- 16. Aryl Hydrocarbon Receptor in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aryl hydrocarbon receptor (AHR)-mediated inflammation and resolution: Non-genomic and genomic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on the mode of action of synthetic diindolylmethane derivatives against triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of Diindolylmethane and its Metabolites

Introduction: The Analytical Imperative for Diindolylmethane Metabolism

Diindolylmethane (DIM) is a significant metabolite of indole-3-carbinol, a compound abundantly found in cruciferous vegetables like broccoli, cabbage, and cauliflower[1][2]. Garnering substantial interest in the scientific community, DIM has been investigated for its potential anti-inflammatory, antiproliferative, and chemopreventive properties[1]. As DIM progresses through preclinical and clinical evaluations, a thorough understanding of its metabolic fate is paramount for elucidating its mechanisms of action, assessing bioavailability, and identifying any pharmacologically active metabolites.

Recent studies have revealed that DIM undergoes significant phase 1 and phase 2 metabolism in humans, leading to the formation of hydroxylated and conjugated metabolites that are present in both plasma and urine[3]. This contradicts earlier assumptions that the parent compound was solely responsible for its biological effects. Consequently, robust and sensitive analytical methods are essential for the accurate identification and quantification of DIM and its diverse metabolic products in complex biological matrices.

This application note provides a detailed guide for the analysis of DIM metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind sample preparation strategies, offer optimized LC-MS/MS protocols, and explore the fragmentation patterns of key metabolites to facilitate their unambiguous identification.

The Metabolic Journey of Diindolylmethane: A Mechanistic Overview

The metabolism of DIM is a multi-step process primarily occurring in the liver, involving both phase 1 and phase 2 enzymatic reactions. Understanding this pathway is crucial for predicting which metabolites to target for analysis.

Phase 1 Metabolism: The Role of Cytochrome P450

Phase 1 metabolism of DIM is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP1A1, CYP1A2, and CYP1B1 have been implicated in the hydroxylation of DIM[4][5]. This process introduces hydroxyl groups onto the indole rings, increasing the polarity of the molecule and preparing it for phase 2 conjugation. The primary hydroxylated metabolites identified are mono- and di-hydroxylated forms of DIM[3].

Phase 2 Metabolism: Glucuronidation and Sulfation

Following hydroxylation, the phase 1 metabolites of DIM undergo phase 2 conjugation reactions. The principal pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs)[6][7]. These reactions attach glucuronic acid or sulfate moieties to the hydroxyl groups, respectively, further increasing their water solubility and facilitating their excretion from the body via urine and feces[6].

Caption: Metabolic pathway of Diindolylmethane (DIM).

Sample Preparation: Strategies for Clean and Concentrated Extracts

The choice of sample preparation technique is critical for removing interferences from biological matrices and enriching the analytes of interest. Here, we present protocols for both protein precipitation and solid-phase extraction.

Protocol 1: Protein Precipitation for Plasma and Urine

This method is rapid and effective for high-throughput analysis.

Materials:

-

Human plasma or urine samples

-

Ice-cold acetonitrile

-

Internal standard (IS) solution (e.g., deuterated DIM)

-

Vortex mixer

-

Centrifuge capable of 13,000 x g

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

-

To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of reconstitution solvent.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma

SPE provides a cleaner extract by selectively retaining the analytes while washing away interferences. This protocol is adapted for indole-containing compounds.

Materials:

-

Reversed-phase SPE cartridges (e.g., C18, 100 mg)

-

SPE manifold

-

Methanol

-

Deionized water

-

Elution solvent (e.g., acetonitrile or methanol)

-

Other materials as in Protocol 1

Procedure:

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of elution solvent into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Caption: Solid-Phase Extraction (SPE) workflow for DIM metabolites.

LC-MS/MS Analysis: Optimized Method for Separation and Detection

A robust LC-MS/MS method is essential for the separation and sensitive detection of DIM and its metabolites.

Liquid Chromatography Parameters

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the relatively nonpolar DIM and its more polar metabolites.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: 20-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-20% B

-

10.1-12 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters

Analysis should be performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions for DIM and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diindolylmethane (DIM) | 247.1 | 130.1 | 35 |

| 232.1 | 25 | ||

| Monohydroxylated DIM | 263.1 | 146.1 | 30 |

| 130.1 | 40 | ||

| Dihydroxylated DIM | 279.1 | 146.1 | 35 |

| 162.1 | 30 | ||

| DIM-Glucuronide | 423.2 | 247.1 | 20 |

| Hydroxylated DIM-Glucuronide | 439.2 | 263.1 | 22 |

| DIM-Sulfate | 327.1 | 247.1 | 25 |

| Hydroxylated DIM-Sulfate | 343.1 | 263.1 | 28 |

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Understanding Fragmentation Patterns: A Key to Confident Identification

The fragmentation of DIM and its metabolites in the collision cell provides structural information that is crucial for their identification.

-

Diindolylmethane (DIM): The precursor ion at m/z 247.1 readily fragments to produce a characteristic product ion at m/z 130.1, corresponding to the indole moiety. Another significant fragment at m/z 232.1 results from the loss of a methyl group.

-

Hydroxylated DIM: The precursor ion at m/z 263.1 also yields a prominent fragment at m/z 146.1, which is the hydroxylated indole moiety. The loss of the unmodified indole ring results in a fragment at m/z 130.1. The relative intensities of these fragments can help in distinguishing between different positional isomers of hydroxylated DIM.

-

Conjugated Metabolites: Glucuronide and sulfate conjugates typically show a neutral loss of the conjugate group (176 Da for glucuronic acid and 80 Da for SO₃) to yield the precursor ion of the parent aglycone (DIM or hydroxylated DIM). This allows for precursor ion or neutral loss scanning experiments to screen for these conjugates.

Caption: Fragmentation pathways of DIM and its metabolites.

Conclusion: A Robust Framework for DIM Metabolite Analysis

This application note provides a comprehensive framework for the mass spectrometric analysis of diindolylmethane and its metabolites. By employing the detailed sample preparation protocols, optimized LC-MS/MS parameters, and an understanding of the metabolic and fragmentation pathways, researchers can confidently identify and quantify these compounds in biological matrices. This will undoubtedly contribute to a deeper understanding of the pharmacokinetics and biological activities of this promising dietary compound.

References

-

Memorial Sloan Kettering Cancer Center. (2023, December 15). Diindolylmethane. Retrieved from [Link]

- Anderton, M. J., Manson, M. M., Verschoyle, R., et al. (2004). Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice. Drug Metabolism and Disposition, 32(6), 632–638.

- Bradlow, H. L. (2008). Review.

- Chen, I., McDougal, A., Wang, F., & Safe, S. (1998). Aryl hydrocarbon receptor-mediated antiestrogenic and antitumorigenic activity of diindolylmethane. Carcinogenesis, 19(9), 1631–1639.

- Dalessandri, K. M., Firestone, G. L., Fitch, M. D., Bradlow, H. L., & Bjeldanes, L. F. (2004). Pilot study: effect of 3,3'-diindolylmethane supplements on urinary hormone metabolites in postmenopausal women with a history of early-stage breast cancer. Nutrition and Cancer, 50(2), 161-167.

- Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Cruciferous vegetables and human cancer risk: epidemiologic evidence and mechanistic basis. Pharmacological Research, 55(3), 224-236.

- Williams, D. E., et al. (2021). 3,3'-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 694-705.

- Lake, B. G., et al. (1999). Diindolylmethane induces CYP1A2 in cultured precision-cut human liver slices. Xenobiotica, 29(12), 1239-1251.

- Licznerska, B., & Baer-Dubowska, W. (2016). Modulation of CYP1A1, CYP1A2 and CYP1B1 expression by cabbage juices and indoles in human breast cell lines. European Journal of Nutrition, 55(3), 1019-1030.

- Sanderson, J. T., et al. (2001). 2,3,7,8-Tetrachlorodibenzo-p-dioxin and diindolylmethanes differentially induce cytochrome P450 1A1, 1B1, and 19 in H295R human adrenocortical carcinoma cells. Toxicological Sciences, 61(1), 40-48.

- Sepkovic, D. W., Bradlow, H. L., & Bell, M. (2002). Quantitative determination of 3,3'-diindolylmethane in the urine of individuals receiving indole-3-carbinol. Nutrition and Cancer, 41(1-2), 57-63.

- Stresser, D. M., Williams, D. E., McLellan, L. I., & Bailey, G. S. (1994). Indole-3-carbinol induces a rat liver mitochondrial P450 similar to P450 2B1. Drug Metabolism and Disposition, 22(2), 262-268.

- Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153-163.

- Choi, Y., et al. (2022). Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. Molecules, 27(15), 4945.

-

Agilent Technologies. (n.d.). Solid-Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

-

Raykol. (n.d.). Introduction of the Four Steps for Operating a Solid Phase Extraction System. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

-

ResearchGate. (2023, July 27). How to choose optimal collision energy (CE) for MRM transition?. Retrieved from [Link]

-

Genomind. (2021, June 22). CYP450 & UGT Gene Spotlight. Retrieved from [Link]

-

WebMD. (n.d.). Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

- Rajoria, S., et al. (2011). 3,3'-diindolylmethane modulates estrogen metabolism in patients with thyroid proliferative disease: a pilot study. Thyroid, 21(3), 299-304.

- Godínez-Martínez, E., et al. (2023). Effectiveness of 3,3′-Diindolylmethane Supplements on Favoring the Benign Estrogen Metabolism Pathway and Decreasing Body Fat in Premenopausal Women. Nutrition and Cancer, 75(2), 510-519.

- Howells, L. M., et al. (2002). Inhibition of P-glycoprotein- and multidrug resistance-associated protein 1 (MRP1)-mediated transport by dietary cancer chemopreventive agents. European Journal of Cancer, 38(6), 804-811.

- Leibelt, D. A., et al. (2003). The dietary phytochemical 3,3'-diindolylmethane induces G1 cell cycle arrest and apoptosis in human breast cancer cells. Carcinogenesis, 24(8), 1369-1378.

Sources

- 1. globalcitieshub.org [globalcitieshub.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of CYP1A1, CYP1A2 and CYP1B1 expression by cabbage juices and indoles in human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3,7,8-Tetrachlorodibenzo-p-dioxin and diindolylmethanes differentially induce cytochrome P450 1A1, 1B1, and 19 in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Pregnancy-Related Hormones Increase UGT1A1-Mediated Labetalol Metabolism in Human Hepatocytes [frontiersin.org]

Advanced Preclinical Evaluation of Diindolylmethane (DIM): Protocols for Oncology and Radiation Mitigation

Executive Summary & Mechanistic Rationale

Diindolylmethane (DIM) is not merely a supplement; it is a pleiotropic indole-3-carbinol metabolite with distinct, dose-dependent mechanisms of action. In preclinical settings, its efficacy is often underestimated due to poor solubility and bioavailability. This guide addresses the translational gap by defining rigorous protocols for bioavailability-enhanced delivery , hormone-dependent oncology models , and radiation mitigation .

Core Mechanisms of Action

-

Estrogen Metabolism Modulation: DIM acts as a selective Aryl Hydrocarbon Receptor (AhR) modulator. It induces CYP1A1/1A2, shifting estrogen metabolism from the genotoxic 16

-hydroxyestrone (16 -

ATM-Driven Radioprotection: Uniquely, DIM activates Ataxia Telangiectasia Mutated (ATM) kinase, promoting DNA repair in normal tissue while sensitizing rapidly dividing tumor cells to radiation.

-

Apoptosis & Angiogenesis: DIM downregulates survivin, VEGF, and HIF-1

, effectively starving hypoxic tumors.

Critical Factor: Formulation & Bioavailability

STOP: Do not use crystalline DIM suspended in water or simple saline. It has negligible oral bioavailability.[1] Directive: Use a self-emulsifying drug delivery system (SMEDDS) or a Vitamin E TPGS-based formulation (e.g., BR-DIM equivalent) to ensure plasma levels mimic human clinical exposure.

Protocol: Preparation of High-Bioavailability DIM Vehicle

-

Reagents: Crystalline DIM (>98% purity), Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate), Phosphatidylcholine.

-

Method:

-

Melt Vitamin E TPGS at 60°C.

-

Dissolve DIM into the molten TPGS/Phosphatidylcholine matrix (Ratio: 3:1 TPGS:DIM).

-

Cool to form a solid dispersion.

-

Resuspend in warm saline/water for oral gavage immediately prior to dosing.

-

-

Validation: Target plasma

> 500 ng/mL in mice 2 hours post-gavage (20 mg/kg dose).

Application Note: Prostate Cancer Chemoprevention (TRAMP Model)

The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is the gold standard for studying DIM's ability to halt the progression from Prostatic Intraepithelial Neoplasia (PIN) to aggressive carcinoma.

Experimental Workflow

Caption: Timeline for TRAMP model intervention. Early start (6 weeks) is critical to intercept PIN formation.

Detailed Protocol

-

Animal Selection: Male TRAMP mice (C57BL/6 background).

-

Control: Non-transgenic littermates (Wild Type).

-

-

Dietary Formulation: Incorporate DIM into AIN-76A purified diet.

-

Low Dose: 0.05% w/w (approx. 50-75 mg/kg body weight/day).

-

High Dose: 1.0% w/w (approx. 1000 mg/kg body weight/day).

-

Note: Pelleting must be done at low temperature (<50°C) to prevent indole degradation.

-

-

Monitoring: Weekly body weight (to rule out toxicity). Palpation of abdomen starting week 16.

-

Termination (Week 24-28):

-

Euthanize via

asphyxiation. -

Dissection: Isolate the Genitourinary (GU) tract. Weigh the GU complex (bladder + prostate + seminal vesicles) as a primary tumor burden metric.

-

Histopathology: Fix dorsolateral prostate lobes in 10% neutral buffered formalin. Score for PIN (low/high grade), well-differentiated carcinoma, and poorly differentiated carcinoma.

-

Data Analysis: Expected Outcomes

| Endpoint | Control (Vehicle) | DIM (1% Diet) | Statistical Significance |

| GU Weight | High (>1.5g) | Reduced (~0.6-0.8g) | p < 0.01 |

| High-Grade PIN | >80% Incidence | <40% Incidence | p < 0.05 |

| Metastasis (Lung/LN) | Frequent | Rare | p < 0.05 |

| Apoptosis (TUNEL) | Low Index | Increased Index | p < 0.01 |

Application Note: Radiation Mitigation (Total Body Irradiation)

DIM is a potent Radiation Mitigator (effective after exposure), distinct from radioprotectors (needed before). This protocol validates survival benefits in lethal radiation scenarios.[2][3]

Mechanism: The ATM-Bridge

Caption: DIM activates ATM in normal tissue to promote repair, but fails to protect tumors where ATM is already constitutively active.

Detailed Protocol

-

Model: C57BL/6 mice (Female, 8-10 weeks).

-

Irradiation (Day 0):

-

Source:

Cs Gamma Irradiator or X-ray equivalent. -

Dose:

(approx. 9.0 - 13.0 Gy depending on facility calibration).

-

-

Therapeutic Window (Mitigation):

-

Endpoints:

-

Survival: Monitor daily for 30 days. Kaplan-Meier analysis.[4]

-

Hematology: CBC on days 7, 14, 21 (WBC, Platelets recovery).

-

Mechanistic Validation: Harvest bone marrow at Day 3. Stain for

-H2AX foci (DNA repair marker). DIM treated mice should show faster resolution of foci compared to controls.

-

References

-

Fan, S., et al. (2013). "DIM (3,3'-diindolylmethane) confers protection against ionizing radiation by a unique mechanism."[4] Proceedings of the National Academy of Sciences, 110(46), 18650–18655.[4] Link

-

Cho, H. J., et al. (2011). "3,3'-Diindolylmethane inhibits prostate cancer development in the transgenic adenocarcinoma mouse prostate model."[6][7] Molecular Carcinogenesis, 50(2), 100–112.[6] Link

-

Anderton, M. J., et al. (2004). "Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice." Clinical Cancer Research, 10(15), 5233–5241. Link

-

Reed, G. A., et al. (2008). "Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects."[8] Cancer Epidemiology, Biomarkers & Prevention, 17(10), 2619–2624.[8] Link

-

Banerjee, S., et al. (2011). "3,3'-Diindolylmethane enhances chemosensitivity of multiple chemotherapeutic agents in pancreatic cancer." Cancer Research, 71(5), 1635–1644. Link

Sources

- 1. Evaluation of self-emulsified DIM-14 in dogs for oral bioavailability and in Nu/nu mice bearing stem cell lung tumor models for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule derived from a natural product that mitigates radiation injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 3,3’-diindolylmethane on Pulmonary Injury following Thoracic Irradiation in CBA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DIM (3,3'-diindolylmethane) confers protection against ionizing radiation by a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DIM (3,3′-diindolylmethane) confers protection against ionizing radiation by a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. exp-oncology.com.ua [exp-oncology.com.ua]

- 7. 3,3'-Diindolylmethane inhibits prostate cancer development in the transgenic adenocarcinoma mouse prostate model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mskcc.org [mskcc.org]

Diindolylmethane for inducing apoptosis in breast cancer cell lines

Application Note: Mechanistic Profiling and Apoptotic Induction of Breast Cancer Cell Lines using 3,3'-Diindolylmethane (DIM) [1][2][3]

Mechanistic Rationale: The "Multi-Hit" Hypothesis

Diindolylmethane (DIM), a stable bioactive metabolite of indole-3-carbinol, distinguishes itself from varying chemotherapeutics through a pleiotropic mechanism of action. Unlike targeted kinase inhibitors that often trigger compensatory feedback loops, DIM induces a "metabolic crisis" in breast cancer cells.

Core Mechanism:

The primary driver of DIM-induced apoptosis is the Mitochondrial-Nuclear Axis . DIM acts as a mitochondrial toxin in neoplastic cells, stimulating Reactive Oxygen Species (ROS) generation. This oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c.[4] Simultaneously, DIM inhibits the Akt/NF-

Target Specificity:

-

ER+ (e.g., MCF-7): DIM interferes with Estrogen Receptor

(ER -

TNBC (e.g., MDA-MB-231): DIM functions largely through ROS-mediated mitochondrial dysfunction and inhibition of the constitutive NF-

B activity common in triple-negative phenotypes.

Figure 1: DIM Signaling Cascade

Visualization of the dual-inhibition pathway leading to apoptotic execution.

Caption: DIM induces apoptosis via dual-action: generating mitochondrial ROS and simultaneously inhibiting the Akt/NF-

Pre-Experimental Considerations: Solubility & Stability

The "Crystal Crisis": The most common failure mode in DIM experiments is precipitation upon addition to aqueous cell culture media. DIM is highly hydrophobic. If the stock solution is added too quickly, it crashes out of solution, forming micro-crystals that settle on cells, causing physical stress rather than chemical activity.

Table 1: Physicochemical Handling Guide

| Parameter | Specification | Expert Recommendation |

| Solvent | DMSO (Dimethyl sulfoxide) | Anhydrous, cell-culture grade (≥99.9%). |

| Stock Conc. | 10 – 50 mM | Prepare 50 mM stocks to minimize DMSO volume in final culture. |

| Storage | -20°C (Dark) | DIM is light-sensitive. Wrap vials in foil. Stable for 3 months. |

| Working Sol. | DO NOT STORE | Dilute fresh immediately before use. Aqueous stability < 24h.[5] |

| Max DMSO | < 0.5% (v/v) | Keep final DMSO concentration constant across all conditions (including vehicle control). |

Protocol A: Dose-Response Viability Screening (MTT/CCK-8)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) for your specific cell line passage.

Materials:

-

MCF-7 or MDA-MB-231 cells (log phase).

-

MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

-

96-well clear-bottom plates.

Step-by-Step Workflow:

-

Seeding (Day 0):

-

Seed 5,000 cells/well in 100 µL complete media.

-

Critical: Allow 24h for attachment. Cells must be flattened and healthy before treatment.

-

-

Treatment Preparation (Day 1):

-

Prepare a 50 mM DIM stock in DMSO.

-

Perform serial dilutions in a sterile tube using culture media (not PBS).

-

Technique: Vortex the media vigorously while adding the DMSO-DIM stock dropwise. This prevents "shock precipitation."

-

Range: 0, 10, 25, 50, 75, 100 µM.

-

Vehicle Control: Media + DMSO (matched to the highest concentration used, e.g., 0.2%).

-

-

Incubation:

-

Aspirate old media; add 100 µL treatment media. Incubate for 48h or 72h.

-

-

Readout (Day 3/4):

Data Interpretation:

-

MCF-7 Expected IC50: ~30–50 µM (48h).

-

MDA-MB-231 Expected IC50: ~35–55 µM (48h).

-

Note: MDA-MB-231 (TNBC) are often slightly more resistant due to aggressive survival signaling.

Protocol B: Quantitative Apoptosis Assay (Annexin V / PI)

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Figure 2: Flow Cytometry Workflow

Operational logic for sample preparation and gating.

Caption: Critical Step: "Harvest" must include floating supernatant cells, as apoptotic cells detach early.

Protocol:

-

Harvesting: Collect the culture media (contains detached apoptotic cells) into a 15 mL tube. Trypsinize the adherent cells and add to the same tube.

-

Washing: Centrifuge (300 x g, 5 min). Wash pellet 2x with cold PBS.

-

Staining: Resuspend in 100 µL 1X Binding Buffer (calcium is required for Annexin V binding).

-

Add 5 µL Annexin V-FITC.

-

Add 5 µL Propidium Iodide (PI).

-

Incubate 15 min in the dark at Room Temp.

-

-

Acquisition: Add 400 µL Binding Buffer and analyze immediately (<1 hr).

Protocol C: Molecular Validation (Western Blot)

Objective: Confirm the mechanism by observing cleavage of executioner proteins.

Lysate Preparation: Use RIPA buffer supplemented with protease and phosphatase inhibitors (to preserve p-Akt/p-NF-

Table 2: Expected Immunoblot Profile

| Target Protein | Function | Expected Change (DIM Treatment) | Mechanistic Link |

| Bcl-2 | Anti-apoptotic | Decrease ( | Transcriptional suppression via NF- |

| Bax | Pro-apoptotic | Increase ( | Stress response; shifts Bax/Bcl-2 ratio. |

| Caspase-3 | Executioner | Cleavage (17/19 kDa fragment) | Terminal event of apoptotic cascade. |

| PARP | DNA Repair | Cleavage (89 kDa fragment) | Inactivation prevents DNA repair, ensuring death. |

| p-Akt (Ser473) | Survival Kinase | Decrease ( | Upstream blockade of survival signaling. |

Troubleshooting & Optimization

Issue 1: Inconsistent IC50 values.

-

Cause: Serum interference. DIM binds non-specifically to albumin in FBS.

-

Solution: If using 10% FBS, ensure your dose range is wide enough. For higher potency, some labs reduce FBS to 5% during treatment, but this stresses cells. Stick to 10% FBS to mimic physiological protein binding, but account for the "serum sponge" effect in your dosing.

Issue 2: High background cell death in controls.

-

Cause: DMSO toxicity.

-

Solution: Ensure final DMSO concentration is < 0.5%.[7] If > 0.5%, cells will permeabilize, showing false positive PI staining.

Issue 3: "Smear" on Western Blot.

-

Cause: Late-stage apoptosis results in massive protein degradation.

-

Solution: Harvest earlier. If 48h shows total degradation, try 24h. You want to catch the cleavage event, not the necrotic aftermath.

References

-

Rahman, K. M., & Sarkar, F. H. (2005). Inhibition of nuclear translocation of nuclear factor-{kappa}B contributes to 3,3'-diindolylmethane-induced apoptosis in breast cancer cells. Cancer Research, 65(1), 364-371. Link

-

Hong, C., Kim, H. A., Firestone, G. L., & Bjeldanes, L. F. (2002). 3,3'-Diindolylmethane (DIM) induces a G(1) cell cycle arrest in human breast cancer cells that is accompanied by Sp1-mediated activation of p21(WAF1/CIP1) expression. Carcinogenesis, 23(8), 1297-1305. Link

-

Gong, Y., Sohn, H., Xue, L., Firestone, G. L., & Bjeldanes, L. F. (2006). 3,3'-Diindolylmethane is a novel mitochondrial H(+)-ATP synthase inhibitor that can induce p21(Cip1/Waf1) expression by induction of oxidative stress in human breast cancer cells. Cancer Research, 66(9), 4880-4887. Link

-

Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Indole-3-carbinol as a chemopreventive and therapeutic agent for breast cancer. Cancer Letters, 262(2), 153-163. Link

-

Minematsu, H., et al. (2014). Diindolylmethane inhibits the migration and invasion of human breast cancer cells via the downregulation of uPA and MMP-9. Journal of Clinical Biochemistry and Nutrition, 55(1), 53-58. Link

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. jdc.jefferson.edu [jdc.jefferson.edu]

- 3. 3,3′-Diindolylmethane enhances apoptosis in docetaxel-treated breast cancer cells by generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A vicious circle in breast cancer: The interplay between inflammation, reactive oxygen species, and microRNAs [frontiersin.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifetein.com [lifetein.com]

Application Notes and Protocols for Diindolylmethane (DIM) in Prostate Cancer Research

Introduction: The Therapeutic Potential of a Cruciferous-Derived Compound

Prostate cancer remains a significant global health challenge, with its progression often linked to aberrant androgen receptor (AR) signaling.[1] In the quest for novel therapeutic and preventative agents, naturally occurring compounds have garnered substantial interest. 3,3'-Diindolylmethane (DIM), a natural metabolite of indole-3-carbinol found in cruciferous vegetables like broccoli and cabbage, has emerged as a promising multi-target agent in prostate cancer research.[2][3][4][5] Preclinical and early clinical studies suggest that DIM exerts anti-tumor effects through a variety of mechanisms, making it a compelling molecule for investigation by researchers, scientists, and drug development professionals.[6][7]

These application notes provide a comprehensive guide to the use of DIM in prostate cancer research. We will delve into the molecular mechanisms underpinning its action and provide detailed, field-proven protocols for essential in vitro and in vivo assays to facilitate rigorous scientific inquiry.

Molecular Mechanisms of Diindolylmethane in Prostate Cancer

DIM's efficacy in prostate cancer stems from its ability to modulate multiple, interconnected signaling pathways that are critical for tumor growth and survival.[3][5] It is not a single-target molecule but rather orchestrates a systems-level disruption of cancer cell biology.

Modulation of Androgen Receptor (AR) Signaling

The AR signaling axis is a cornerstone of prostate cancer development and progression.[1] DIM has been identified as a potent antagonist of the androgen receptor.[2][4] Its action in this pathway is multifaceted:

-

Direct AR Antagonism: DIM can act as a direct antagonist to the androgen receptor, with a binding affinity comparable to some antiandrogen drugs.[4] This competitive inhibition prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby blocking the downstream signaling cascade that promotes cancer cell proliferation.

-

Downregulation of AR Expression: Studies have shown that DIM treatment leads to a decrease in the overall expression of the androgen receptor protein.[8]

-

Inhibition of AR Nuclear Translocation: A critical step in AR activation is its translocation from the cytoplasm to the nucleus upon ligand binding. DIM has been shown to prevent this translocation, effectively sequestering the receptor in the cytoplasm and inhibiting its function as a transcription factor.[4][9]

-

Suppression of AR Target Genes: By inhibiting AR activity, DIM leads to the downregulation of AR target genes, most notably Prostate-Specific Antigen (PSA).[1][10][11] This effect has been observed in both preclinical models and clinical trials.[1][10]

Caption: DIM's interference with the Androgen Receptor signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of cancer is the evasion of programmed cell death (apoptosis) and uncontrolled cell division. DIM effectively counters these by:

-

Inducing Apoptosis: DIM promotes apoptosis in prostate cancer cells through both intrinsic and extrinsic pathways.[5][9][12] It has been shown to upregulate pro-apoptotic proteins such as Fas, FasL, and DR5, leading to caspase-dependent cell death.[12][13] Furthermore, DIM can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of the caspase cascade.[5]

-

Causing G1 Cell Cycle Arrest: DIM can halt the progression of the cell cycle at the G1 checkpoint, thereby preventing cancer cells from replicating their DNA and dividing.[9][14] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the induction of the cyclin-dependent kinase (CDK) inhibitor p27 and the degradation of CDK2 and CDK4.[14]

Caption: DIM's dual action on cell cycle arrest and apoptosis induction.